Cas no 1491900-06-1 (1-Azetidinecarboxylic acid, 3-[(2-hydroxy-2-methylpropyl)amino]-, 1,1-dimethylethyl ester)
![1-Azetidinecarboxylic acid, 3-[(2-hydroxy-2-methylpropyl)amino]-, 1,1-dimethylethyl ester structure](https://www.kuujia.com/scimg/cas/1491900-06-1x500.png)
1-Azetidinecarboxylic acid, 3-[(2-hydroxy-2-methylpropyl)amino]-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1-Azetidinecarboxylic acid, 3-[(2-hydroxy-2-methylpropyl)amino]-, 1,1-dimethylethyl ester
- tert-butyl 3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-c arboxylate
- tert-butyl 3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate
- 1491900-06-1
- AKOS014435761
- EN300-6307646
-
- Inchi: 1S/C12H24N2O3/c1-11(2,3)17-10(15)14-6-9(7-14)13-8-12(4,5)16/h9,13,16H,6-8H2,1-5H3
- InChI Key: AJONJLCBNJPPTP-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC(NCC(O)(C)C)C1
Computed Properties
- Exact Mass: 244.17869263g/mol
- Monoisotopic Mass: 244.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.8Ų
- XLogP3: 0.5
Experimental Properties
- Density: 1.08±0.1 g/cm3(Predicted)
- Boiling Point: 362.2±32.0 °C(Predicted)
- pka: 14.88±0.29(Predicted)
1-Azetidinecarboxylic acid, 3-[(2-hydroxy-2-methylpropyl)amino]-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6307646-2.5g |
tert-butyl 3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate |
1491900-06-1 | 95% | 2.5g |
$1707.0 | 2023-06-04 | |
Enamine | EN300-6307646-0.1g |
tert-butyl 3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate |
1491900-06-1 | 95% | 0.1g |
$301.0 | 2023-06-04 | |
Aaron | AR023S8F-50mg |
tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate |
1491900-06-1 | 95% | 50mg |
$303.00 | 2025-02-15 | |
Aaron | AR023S8F-100mg |
tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate |
1491900-06-1 | 95% | 100mg |
$439.00 | 2025-02-15 | |
Aaron | AR023S8F-250mg |
tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate |
1491900-06-1 | 95% | 250mg |
$618.00 | 2025-02-15 | |
1PlusChem | 1P023S03-100mg |
tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate |
1491900-06-1 | 95% | 100mg |
$434.00 | 2024-06-20 | |
Enamine | EN300-6307646-10.0g |
tert-butyl 3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate |
1491900-06-1 | 95% | 10g |
$3746.0 | 2023-06-04 | |
Enamine | EN300-6307646-0.5g |
tert-butyl 3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate |
1491900-06-1 | 95% | 0.5g |
$679.0 | 2023-06-04 | |
Enamine | EN300-6307646-5.0g |
tert-butyl 3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate |
1491900-06-1 | 95% | 5g |
$2525.0 | 2023-06-04 | |
1PlusChem | 1P023S03-1g |
tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate |
1491900-06-1 | 95% | 1g |
$1139.00 | 2024-06-20 |
1-Azetidinecarboxylic acid, 3-[(2-hydroxy-2-methylpropyl)amino]-, 1,1-dimethylethyl ester Related Literature
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
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Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
Additional information on 1-Azetidinecarboxylic acid, 3-[(2-hydroxy-2-methylpropyl)amino]-, 1,1-dimethylethyl ester
1-Azetidinecarboxylic acid, 3-[(2-hydroxy-2-methylpropyl)amino]-, 1,1-dimethylethyl ester (CAS No. 1491900-06-1)
1-Azetidinecarboxylic acid, 3-[(2-hydroxy-2-methylpropyl)amino]-, 1,1-dimethylethyl ester (CAS No. 1491900-06-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound is characterized by its unique structural features, which include an azetidine ring and a tert-butyl ester group. These features contribute to its chemical stability and biological activity, making it a valuable candidate for various therapeutic applications.
The azetidine ring is a four-membered heterocyclic compound that has been extensively studied for its ability to mimic the structure and function of natural amino acids. The presence of this ring in 1-Azetidinecarboxylic acid, 3-[(2-hydroxy-2-methylpropyl)amino]-, 1,1-dimethylethyl ester provides it with unique conformational flexibility and binding properties, which are crucial for its interactions with biological targets. The tert-butyl ester group, on the other hand, enhances the compound's lipophilicity and stability, making it suitable for use in pharmaceutical formulations.
Recent research has focused on the potential of 1-Azetidinecarboxylic acid, 3-[(2-hydroxy-2-methylpropyl)amino]-, 1,1-dimethylethyl ester as a lead compound for the development of new drugs targeting various diseases. One notable area of interest is its use as a modulator of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes and are important targets for drug discovery. Studies have shown that this compound can selectively bind to specific GPCRs, modulating their activity and potentially leading to therapeutic benefits.
In addition to its potential as a GPCR modulator, 1-Azetidinecarboxylic acid, 3-[(2-hydroxy-2-methylpropyl)amino]-, 1,1-dimethylethyl ester has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. This suggests that the compound may have applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 1-Azetidinecarboxylic acid, 3-[(2-hydroxy-2-methylpropyl)amino]-, 1,1-dimethylethyl ester have also been studied in detail. Preclinical data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed after oral administration and exhibits good bioavailability. It is metabolized primarily by hepatic enzymes and is eliminated from the body through both renal and biliary routes.
To further explore the therapeutic potential of 1-Azetidinecarboxylic acid, 3-[(2-hydroxy-2-methylpropyl)amino]-, 1,1-dimethylethyl ester, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in treating various conditions. Early results from phase I trials have shown promising outcomes with no significant adverse effects reported at therapeutic doses.
In conclusion, 1-Azetidinecarboxylic acid, 3-[(2-hydroxy-2-methylpropyl)amino]-, 1,1-dimethylethyl ester (CAS No. 1491900-06-1) represents a promising candidate for drug development due to its unique structural features and diverse biological activities. Ongoing research continues to uncover new applications for this compound, highlighting its potential to contribute significantly to the field of medicinal chemistry and pharmaceutical science.
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